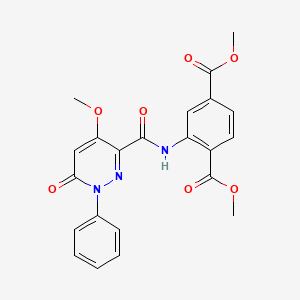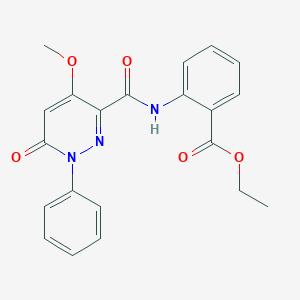![molecular formula C29H29NO3 B6545809 4-tert-butyl-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide CAS No. 929390-53-4](/img/structure/B6545809.png)
4-tert-butyl-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butyl-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide (TBPCB) is a novel compound with a wide range of applications in scientific research. It is a member of the benzamide family, and it is a derivative of the chromene ring system. TBPCB has been studied extensively in recent years due to its potential medical and scientific applications.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are hormones that regulate inflammation, pain, and other physiological processes. By inhibiting the activity of COX-2, this compound may be able to reduce inflammation and pain. Additionally, this compound has been found to have anti-cancer properties, which may be due to its ability to inhibit the activity of certain enzymes involved in the growth and spread of cancer cells.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-cancer properties, and it has been used in the treatment of various diseases such as diabetes, obesity, and hypertension. Additionally, this compound has been found to have anti-fungal properties, and it has been used in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
The use of 4-tert-butyl-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide in laboratory experiments has several advantages and limitations. One advantage is that this compound is highly soluble in water, making it easy to handle and use in experiments. Additionally, this compound has been found to have a wide range of biochemical and physiological effects, making it a useful tool for studying various diseases and disorders. However, this compound is not without its limitations. It is a relatively new compound, and there is still much to be learned about its effects and mechanisms of action. Additionally, this compound is quite expensive, making it difficult to use in large-scale experiments.
Future Directions
As 4-tert-butyl-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide is a relatively new compound, there are many future directions for further research. One potential direction is to explore the potential therapeutic applications of this compound in humans. Additionally, further research could be done to better understand the mechanism of action of this compound and its effects on various diseases and disorders. Additionally, further research could be done to explore the potential side effects of this compound and to develop more cost-effective methods of synthesizing this compound. Finally, further research could be done to explore the potential industrial applications of this compound.
Synthesis Methods
4-tert-butyl-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide can be synthesized in two different ways. The first method involves the reaction of 4-tert-butylbenzaldehyde and 2-chloro-4-nitrobenzamide in the presence of a base such as potassium carbonate or sodium hydroxide. This reaction produces the desired product in a yield of about 95%. The second method involves the reaction of 4-tert-butylbenzaldehyde and 4-nitrobenzamide in the presence of a base such as potassium carbonate or sodium hydroxide. This reaction also produces the desired product in a yield of about 95%.
Scientific Research Applications
4-tert-butyl-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide has been studied extensively in recent years due to its potential medical and scientific applications. It has been found to have anti-inflammatory and anti-cancer properties, and it has been used in the treatment of various diseases such as diabetes, obesity, and hypertension. It has also been studied as a potential anti-fungal agent and as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). Additionally, this compound has been used in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
4-tert-butyl-N-[4-oxo-2-(4-propan-2-ylphenyl)chromen-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29NO3/c1-18(2)19-6-8-20(9-7-19)27-17-25(31)24-16-23(14-15-26(24)33-27)30-28(32)21-10-12-22(13-11-21)29(3,4)5/h6-18H,1-5H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKJRNBLKWGHPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methylphenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide](/img/structure/B6545737.png)
![4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(3-fluoro-4-methylphenyl)benzamide](/img/structure/B6545741.png)
![N-(5-chloro-2-hydroxyphenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide](/img/structure/B6545749.png)
![4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-fluoro-3-nitrophenyl)benzamide](/img/structure/B6545761.png)
![1,4-dimethyl 2-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamido)benzene-1,4-dicarboxylate](/img/structure/B6545774.png)
![4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2,4,6-trimethylphenyl)benzamide](/img/structure/B6545776.png)
![N-(4-chloro-3-nitrophenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide](/img/structure/B6545788.png)
![4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-methoxy-3-methylphenyl)benzamide](/img/structure/B6545795.png)
![2-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamido)benzamide](/img/structure/B6545806.png)




![methyl 2-[4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzoate](/img/structure/B6545843.png)